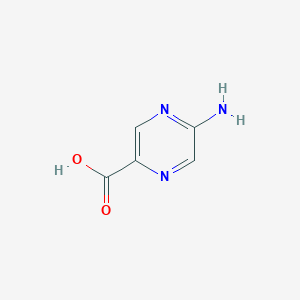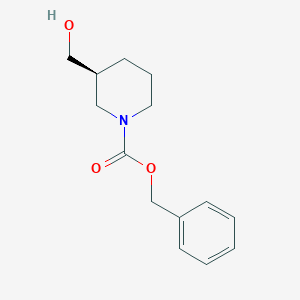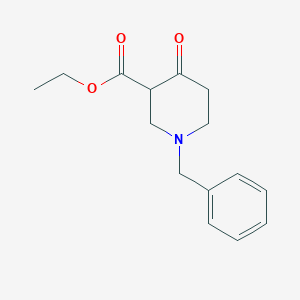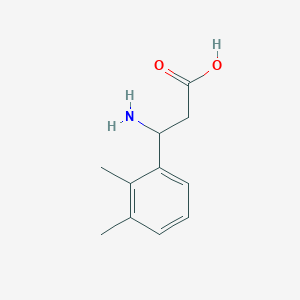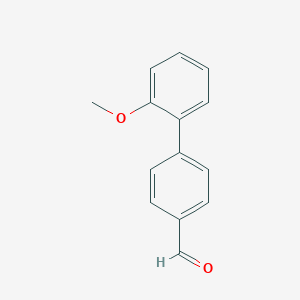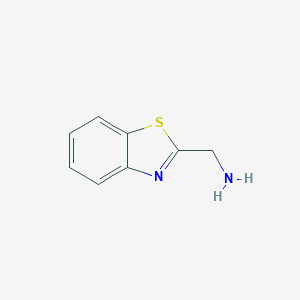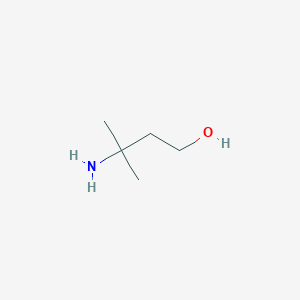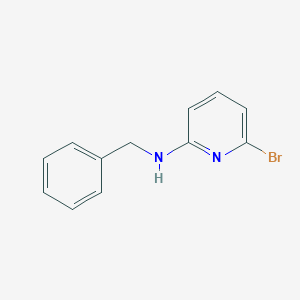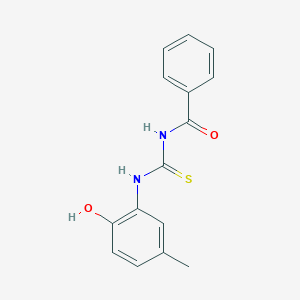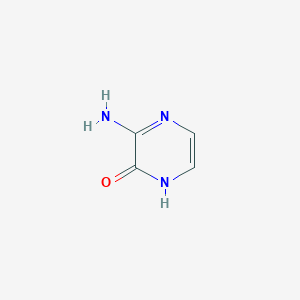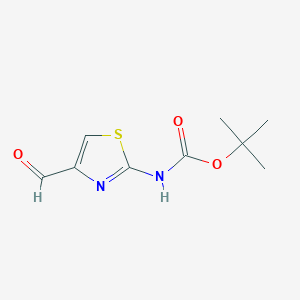
Tert-butyl 4-formylthiazol-2-ylcarbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Optoelectronic Materials
“Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are integral in the development of organic optoelectronic devices. These compounds serve as molecular building blocks, oligomers, dendrimers, or polymers due to their distinct advantages such as low cost, facile functionalization, and easy linkage through the backbone structure . The photophysical properties of these compounds, particularly their excited-state dynamics, are crucial for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells.
Photophysical Studies
The excited-state relaxation and dynamics of carbazole-based compounds, which share structural similarities with “Tert-butyl 4-formylthiazol-2-ylcarbamate,” are studied using advanced spectroscopic techniques . Understanding these dynamics is essential for interpreting the behavior of these compounds in more complex environments, such as when they are part of larger molecular systems in optoelectronics.
Precursors to Biologically Active Compounds
Compounds structurally related to “Tert-butyl 4-formylthiazol-2-ylcarbamate” have been synthesized with good yield and selectivity and are potential precursors to biologically active natural products . These include molecules like Indiacen A and Indiacen B, which have applications in pharmaceuticals due to their anticancer, anti-inflammatory, and analgesic properties.
Aerobic Oxidation in Organic Synthesis
“Tert-butyl 4-formylthiazol-2-ylcarbamate” and its derivatives find applications in aerobic oxidation processes within organic synthesis . This process is vital for introducing oxygen into organic molecules, which can lead to the formation of alcohols, ketones, and other oxygen-containing functional groups.
Annulation Reactions
In the field of synthetic chemistry, annulation reactions are important for constructing complex cyclic structures. “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives can be used in annulation processes to create diverse ring systems that are foundational to many natural products and pharmaceuticals .
Diazotization Reactions
Diazotization is a chemical reaction that introduces diazo groups into organic compounds. “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives can be involved in diazotization reactions, which are pivotal in the synthesis of azo dyes, pharmaceuticals, and agrochemicals .
Nitrosylation Reactions
The nitrosylation process, which involves the addition of a nitroso group to an organic molecule, is another area where “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are applied. These reactions are significant in the synthesis of various nitrogen-containing compounds .
Source of Nitrogen and Oxygen in Organic Reactions
As a source of nitrogen and oxygen, “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are utilized in various organic reactions. This includes transformations such as nitration, nitrosylation, and sequential nitrosylation reactions, which are fundamental in creating a wide range of organic molecules .
Mécanisme D'action
Target of Action
Tert-butyl 4-formylthiazol-2-ylcarbamate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, and influence its function
Propriétés
IUPAC Name |
tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJQIZYBOFGKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630939 | |
| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-formylthiazol-2-ylcarbamate | |
CAS RN |
494769-34-5 | |
| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

